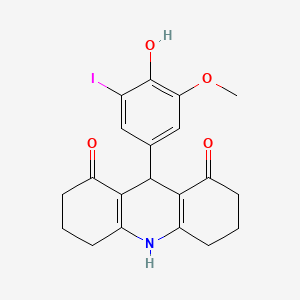![molecular formula C16H12ClF3N2O4 B3660661 N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3660661.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide
描述
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide is a synthetic organic compound characterized by the presence of a chloro, trifluoromethyl, ethoxy, and nitro functional groups attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide typically involves multiple steps:
Nitration: The starting material, 4-ethoxybenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Halogenation: The nitrated product is then subjected to halogenation with chlorine gas or a chlorinating agent like thionyl chloride to introduce the chloro group at the 4-position.
Amidation: Finally, the compound is formed by reacting the intermediate with 4-chloro-2-(trifluoromethyl)aniline under appropriate conditions to yield the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of safer reagents and solvents are often employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
Oxidation: The nitro group in N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using agents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amino group.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic solvent.
Major Products
Reduction: 4-ethoxy-3-amino-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide.
Substitution: N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxy-3-thiolbenzamide.
科学研究应用
Chemistry
In chemistry, N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound may be used in the formulation of agrochemicals, such as herbicides or insecticides, due to its bioactive properties. Additionally, it could be employed in the production of specialty materials with specific chemical or physical properties.
作用机制
The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl and chloro groups may enhance binding affinity and specificity through hydrophobic interactions and halogen bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
相似化合物的比较
Similar Compounds
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxy-3-aminobenzamide: The nitro group is reduced to an amino group.
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxy-3-thiolbenzamide: The nitro group is substituted with a thiol group.
Uniqueness
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro, trifluoromethyl) and electron-donating (ethoxy) groups allows for a diverse range of chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O4/c1-2-26-14-6-3-9(7-13(14)22(24)25)15(23)21-12-5-4-10(17)8-11(12)16(18,19)20/h3-8H,2H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFKMOXJHXSNGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-dimethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3660585.png)
![2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3660586.png)
![9-{2-[(4-bromobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B3660589.png)

![4-methoxy-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B3660596.png)
![N~1~-(4-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B3660603.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(2-methylbenzoyl)piperidine-4-carboxamide](/img/structure/B3660621.png)
![4-fluoro-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B3660630.png)


![1-(4-Methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B3660658.png)
![ethyl 4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1-piperazinecarboxylate](/img/structure/B3660663.png)

![3-({[(4-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B3660675.png)
